molecular formula C26H14Br2N4O4 B2592171 2,8-dibromo-6,12-bis(3-nitrophenyl)dibenzo[b,f][1,5]diazocine CAS No. 60773-33-3

2,8-dibromo-6,12-bis(3-nitrophenyl)dibenzo[b,f][1,5]diazocine

Cat. No.: B2592171
CAS No.: 60773-33-3
M. Wt: 606.23
InChI Key: KGQBKEMOGBZDME-JOHVSHHLSA-N
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Description

2,8-Dibromo-6,12-bis(3-nitrophenyl)dibenzo[b,f][1,5]diazocine is a complex organic compound with the molecular formula C26H14Br2N4O4 This compound is characterized by its unique structure, which includes two bromine atoms and two nitrophenyl groups attached to a dibenzo[b,f][1,5]diazocine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-dibromo-6,12-bis(3-nitrophenyl)dibenzo[b,f][1,5]diazocine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Bromination: The initial step involves the bromination of a suitable dibenzo[b,f][1,5]diazocine precursor to introduce bromine atoms at the 2 and 8 positions.

    Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 12 positions of the phenyl rings.

Industrial Production Methods

While the compound is mainly synthesized for research purposes, industrial-scale production would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2,8-Dibromo-6,12-bis(3-nitrophenyl)dibenzo[b,f][1,5]diazocine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution Products: Compounds with different substituents replacing the bromine atoms.

    Reduction Products: Amino derivatives of the original compound.

    Oxidation Products: Various oxidized forms depending on the specific oxidizing agent used.

Scientific Research Applications

2,8-Dibromo-6,12-bis(3-nitrophenyl)dibenzo[b,f][1,5]diazocine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2,8-dibromo-6,12-bis(3-nitrophenyl)dibenzo[b,f][1,5]diazocine depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, such as the nitro and bromine substituents. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor binding, and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,8-Dibromo-6,12-bis(4-nitrophenyl)dibenzo[b,f][1,5]diazocine
  • 2,8-Dibromo-6,12-bis(3-methylphenyl)dibenzo[b,f][1,5]diazocine
  • 2,8-Dibromo-6,12-bis(4-methylphenyl)dibenzo[b,f][1,5]diazocine

Uniqueness

2,8-Dibromo-6,12-bis(3-nitrophenyl)dibenzo[b,f][1,5]diazocine is unique due to the specific positioning of the nitro groups on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows for targeted modifications and applications that may not be possible with similar compounds.

Properties

IUPAC Name

2,8-dibromo-6,12-bis(3-nitrophenyl)benzo[c][1,5]benzodiazocine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H14Br2N4O4/c27-17-7-9-23-21(13-17)25(15-3-1-5-19(11-15)31(33)34)29-24-10-8-18(28)14-22(24)26(30-23)16-4-2-6-20(12-16)32(35)36/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQBKEMOGBZDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(C=C(C=C3)Br)C(=NC4=C2C=C(C=C4)Br)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H14Br2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60773-33-3
Record name 2,8-DIBROMO-6,12-BIS-(3-NITRO-PHENYL)-DIBENZO(B,F)(1,5)DIAZOCINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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